1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
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Overview
Description
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, further investigations could be carried out on the most potent compounds for their potential dual activity against examined cell lines and CDK2 .
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization to introduce the pyrrolidine moiety. Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization and subsequent reactions .
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes or receptors.
Medicine: It is being explored for its potential as an anticancer agent, with studies indicating its ability to inhibit cell proliferation in certain cancer cell lines
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against various enzymes
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)13(2)17(21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUVPCSRCBUSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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